

Comparative Analysis of 5-Methyl-2-(trifluoromethyl)aniline Derivatives in Drug Discovery

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Compound of Interest

Compound Name: 5-Methyl-2-(trifluoromethyl)aniline

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A comprehensive analysis of the structure-activity relationships (SAR) of **5-Methyl-2-(trifluoromethyl)aniline** derivatives reveals critical insights for the development of novel therapeutic agents. This guide synthesizes available data on the biological activities of this class of compounds and their alternatives, with a focus on their potential as kinase inhibitors and anticancer agents. The inclusion of a trifluoromethyl group at the 2-position and a methyl group at the 5-position of the aniline ring significantly influences the physicochemical properties and biological activity of these molecules, making them a scaffold of interest in medicinal chemistry.

The trifluoromethyl group is a well-known bioisostere for a methyl group but possesses distinct electronic and lipophilic properties that can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The strategic placement of this group on the aniline ring, in conjunction with other substituents, allows for the fine-tuning of a compound's pharmacological profile.

Comparative Biological Activity of Anilino-Substituted Heterocycles

While a comprehensive SAR study on a dedicated series of **5-Methyl-2-(trifluoromethyl)aniline** derivatives is not extensively available in the public domain, valuable

insights can be drawn from structurally related anilino-substituted heterocyclic compounds that have been investigated for their anticancer properties. The following tables summarize the cytotoxic and kinase inhibitory activities of various anilino-derivatives, providing a basis for understanding the SAR of this compound class.

Compound ID	Cancer Cell Line	IC50 (μM)[1]
4-Anilinoquinazoline derivative		
8a	A431 (Skin Carcinoma)	2.62
Anilino pyrimidine sulfonamides		
3d	K562 (Leukemia)	Promising activity
3e	K562 (Leukemia)	Promising activity
3g	K562 (Leukemia)	Promising activity

Compound ID	A375 (Melanoma) IC50 (μM)	C32 (Melanoma) IC50 (μM)	DU145 (Prostate) IC50 (μM)	MCF-7 (Breast) IC50 (μM)
5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives[1][2]				
3a	>50	28.3	29.1	>50
3b	25.4	24.4	27.8	45.6
3c	>50	32.1	>50	>50
3d	42.3	35.8	>50	>50
4a	>50	>50	26.7	>50

Compound ID	HeLa (Cervical) IC50 (nM)	A549 (Lung) IC50 (nM)	HT29 (Colon) IC50 (nM)	MDA-MB-231 (Breast) IC50 (nM)
2-Anilino Triazolopyrimidin e Derivatives[3]				
3a (unsubstituted phenyl)	1020	>10000	3420	>10000
3d (p-toluidino)	38	43	30	430
3f (3',4'- dimethylanilino)	67	160	110	110
3h (p- ethylanilino)	160	240	180	180

Structure-Activity Relationship Insights

From the available data on related anilino-derivatives, several key SAR trends can be inferred:

- **Substitution on the Aniline Ring:** The nature and position of substituents on the aniline ring are critical for biological activity. For instance, in the 2-anilino triazolopyrimidine series, the presence of small alkyl groups, such as methyl (in the p-toluidino derivative 3d), significantly enhances antiproliferative activity compared to the unsubstituted aniline derivative 3a[3]. This suggests that the 5-methyl group in the **5-Methyl-2-(trifluoromethyl)aniline** scaffold likely plays a crucial role in the binding of its derivatives to their biological targets.
- **The Role of the Trifluoromethyl Group:** The trifluoromethyl group generally enhances the lipophilicity of the molecule, which can improve membrane permeability and cellular uptake. Its strong electron-withdrawing nature also influences the pKa of the aniline nitrogen, which can affect binding interactions. In a series of 2-anilinoquinoline derivatives, the trifluoromethyl group was found to be a key feature in their activity as SGK1 inhibitors[4].
- **The Nature of the Linker and Heterocyclic Core:** The overall structure of the molecule, including the heterocyclic core to which the aniline is attached and any linking groups,

dictates the specific biological target and potency. For example, the thiazolo[4,5-d]pyrimidine and triazolopyrimidine cores confer distinct activity profiles.

Experimental Protocols

The evaluation of the anticancer activity of these compounds typically involves a panel of human cancer cell lines and standardized in vitro assays.

General Synthesis of N-Acylated 5-Methyl-2-(trifluoromethyl)aniline Derivatives

A general method for the synthesis of amide derivatives involves the acylation of **5-Methyl-2-(trifluoromethyl)aniline** with a carboxylic acid or its activated derivative.

- **Activation of Carboxylic Acid:** The carboxylic acid of interest is activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in an appropriate aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
- **Amide Bond Formation:** **5-Methyl-2-(trifluoromethyl)aniline** is added to the activated carboxylic acid solution, often in the presence of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the acid byproduct.
- **Reaction Monitoring and Work-up:** The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure N-acylated derivative.

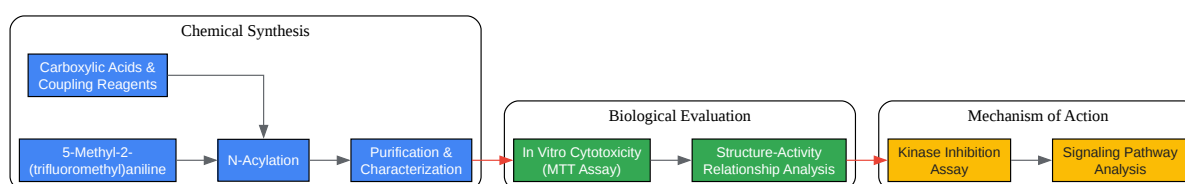
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.

- **Cell Seeding:** Human cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂[5].
- **Compound Treatment:** The test compounds are dissolved in dimethyl sulfoxide (DMSO) and serially diluted in cell culture medium. The cells are then treated with various concentrations of the compounds and incubated for 48 to 72 hours[5].
- **MTT Addition:** After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours[5].
- **Formazan Solubilization:** The culture medium is removed, and DMSO is added to each well to dissolve the formazan crystals formed by viable cells[5].
- **Absorbance Measurement:** The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is then calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

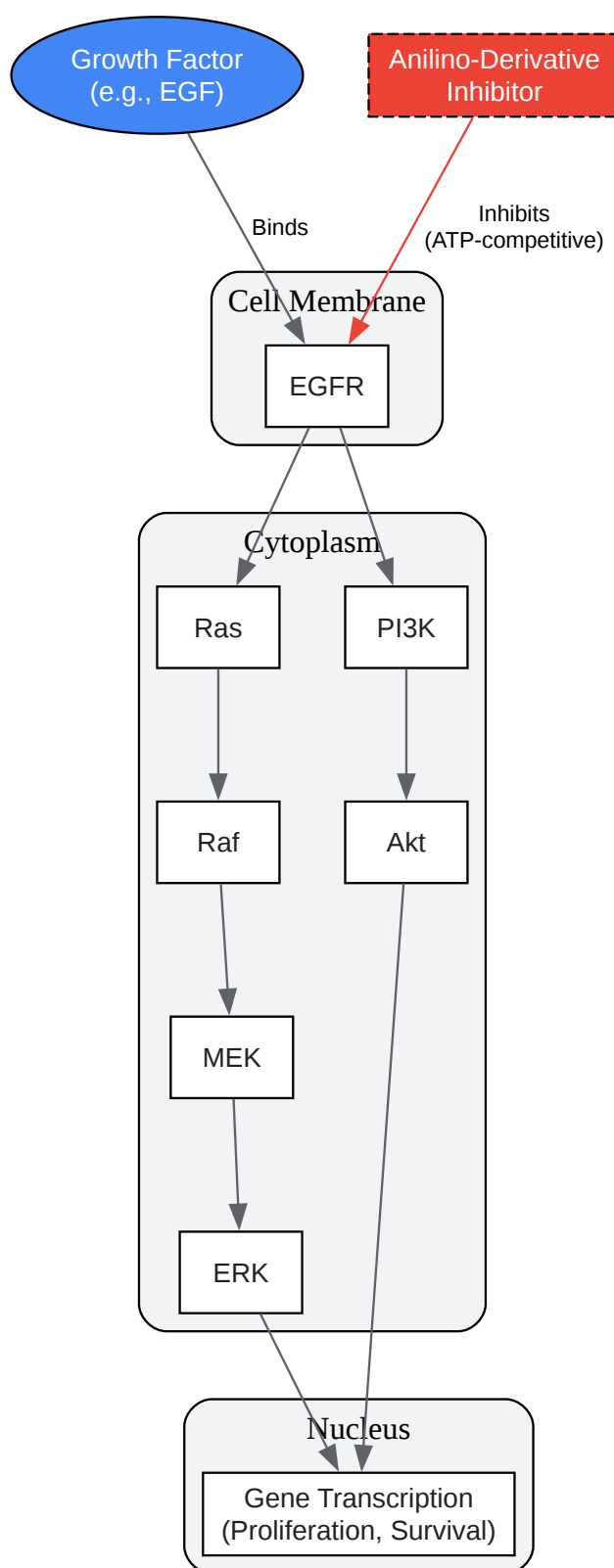
The development and evaluation of **5-Methyl-2-(trifluoromethyl)aniline** derivatives as potential anticancer agents follow a logical workflow, from synthesis to biological characterization. As many anilino-based compounds target protein kinases, understanding their interaction with signaling pathways is crucial.



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Figure 1. A typical experimental workflow for the synthesis and evaluation of **5-Methyl-2-(trifluoromethyl)aniline** derivatives.

Many anilino-quinazoline and related heterocyclic derivatives are known to inhibit receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR). These inhibitors typically act as ATP-competitive binders in the kinase domain, thereby blocking downstream signaling pathways that promote cell proliferation and survival.



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